molecular formula C15H18BNO6 B13473225 {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid

{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid

Cat. No.: B13473225
M. Wt: 319.12 g/mol
InChI Key: LRDJJSVSDCDVCG-UHFFFAOYSA-N
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Description

{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid is a boronic acid derivative that features both tert-butoxycarbonyl (Boc) and methoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the boronic acid moiety. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid in Suzuki–Miyaura coupling involves several key steps:

Properties

Molecular Formula

C15H18BNO6

Molecular Weight

319.12 g/mol

IUPAC Name

[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-8-11(16(20)21)10-7-9(13(18)22-4)5-6-12(10)17/h5-8,20-21H,1-4H3

InChI Key

LRDJJSVSDCDVCG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C2=C1C=C(C=C2)C(=O)OC)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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